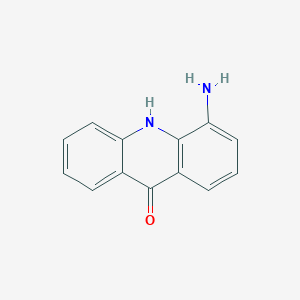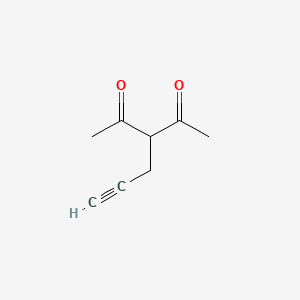
3-(Prop-2-yn-1-yl)pentan-2,4-dion
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.17 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes both a propargyl group and a diketone moiety . This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-yl)pentane-2,4-dione has several applications in scientific research:
Wirkmechanismus
- The primary targets of 3-(prop-2-yn-1-yl)pentane-2,4-dione are not explicitly mentioned in the literature. However, it’s essential to note that both the starting material and the product can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂˙⁻) during visible-light-induced reactions .
Target of Action
Its environmental context plays a crucial role in determining its overall action . 🌟
Biochemische Analyse
Biochemical Properties
3-(Prop-2-yn-1-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation . Additionally, 3-(Prop-2-yn-1-yl)pentane-2,4-dione can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
The effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-(Prop-2-yn-1-yl)pentane-2,4-dione exerts its effects through several mechanisms. One primary mechanism involves the inhibition of key enzymes by forming covalent bonds with their active sites . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, the degradation products may exhibit different biochemical activities compared to the parent compound . Long-term studies have shown that prolonged exposure to 3-(Prop-2-yn-1-yl)pentane-2,4-dione can lead to adaptive responses in cells, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of 3-(Prop-2-yn-1-yl)pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range triggers a significant biological response . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .
Metabolic Pathways
3-(Prop-2-yn-1-yl)pentane-2,4-dione is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, potentially causing oxidative damage . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-(Prop-2-yn-1-yl)pentane-2,4-dione is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 3-(Prop-2-yn-1-yl)pentane-2,4-dione within tissues can vary, with higher concentrations often found in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(Prop-2-yn-1-yl)pentane-2,4-dione plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or binding to targeting signals . In the mitochondria, it can influence energy production and oxidative phosphorylation . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)pentane-2,4-dione typically involves the reaction of propargyl bromide with acetylacetone under basic conditions . The reaction is carried out in an organic solvent such as ether, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 3-(Prop-2-yn-1-yl)pentane-2,4-dione may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-yn-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other reduced forms.
Substitution: The propargyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-2-en-1-yl)pentane-2,4-dione
- 3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione
- 3-[(2E)-3-phenylprop-2-en-1-yl]pentane-2,4-dione
Uniqueness
3-(Prop-2-yn-1-yl)pentane-2,4-dione is unique due to its combination of a propargyl group and a diketone moiety, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-prop-2-ynylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJQLKQIUOQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC#C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408793 | |
| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38352-74-8 | |
| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
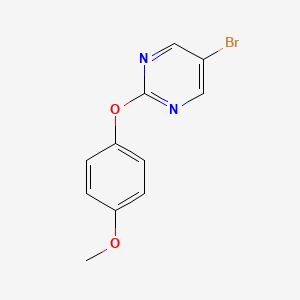
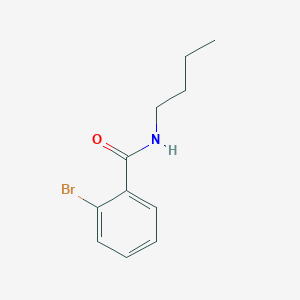
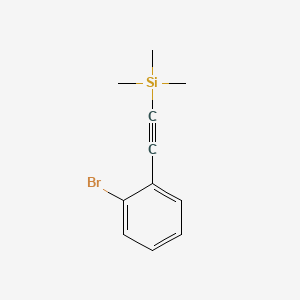
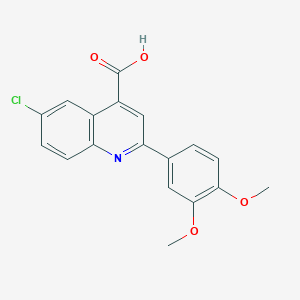
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)

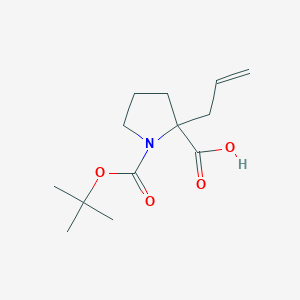
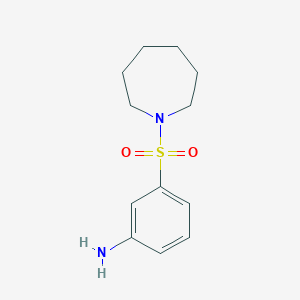
![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)

